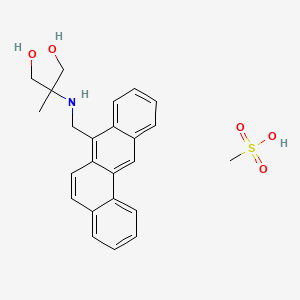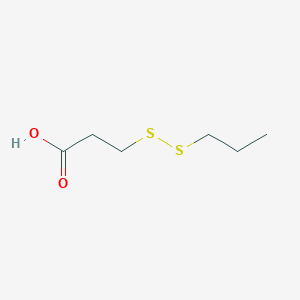
3-(Propyldisulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propyldisulfanyl)propanoic acid: is an organic compound characterized by the presence of a propyl group attached to a disulfide linkage, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propyldisulfanyl)propanoic acid typically involves the reaction of propyl mercaptan with 3-chloropropanoic acid under basic conditions. The reaction proceeds through the formation of a disulfide bond, resulting in the desired product. The general reaction scheme is as follows:
CH3CH2CH2SH+ClCH2CH2COOH→CH3CH2CH2S-SCH2CH2COOH
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Propyldisulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracids.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
Chemistry: 3-(Propyldisulfanyl)propanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study redox processes and disulfide bond formation in proteins. It serves as a model compound for understanding the behavior of disulfide bonds in biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Propyldisulfanyl)propanoic acid involves the cleavage and formation of disulfide bonds. In biological systems, the compound can undergo redox reactions, leading to the formation of thiols or sulfonic acids. These reactions are crucial in maintaining the redox balance within cells and regulating protein function through disulfide bond formation and cleavage.
Comparaison Avec Des Composés Similaires
- 3-(Tritylthio)propionic acid
- 3-(3-Methoxyphenyl)propionic acid
- 3-(Methylphosphinico)propionic acid
- 3-(Acetylthio)propionic acid
Comparison: 3-(Propyldisulfanyl)propanoic acid is unique due to its specific disulfide linkage, which imparts distinct redox properties. Compared to other similar compounds, it offers a balance between stability and reactivity, making it suitable for various applications in research and industry. The presence of the propyl group also influences its solubility and reactivity compared to other derivatives with different substituents.
Propriétés
Numéro CAS |
112401-23-7 |
|---|---|
Formule moléculaire |
C6H12O2S2 |
Poids moléculaire |
180.3 g/mol |
Nom IUPAC |
3-(propyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C6H12O2S2/c1-2-4-9-10-5-3-6(7)8/h2-5H2,1H3,(H,7,8) |
Clé InChI |
AFBLIRCFRVJJQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCSSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



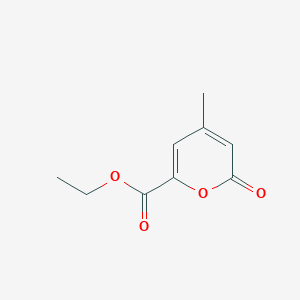
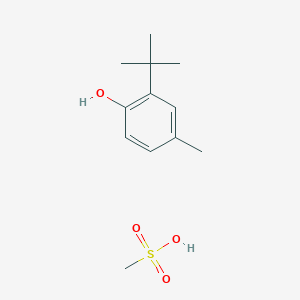
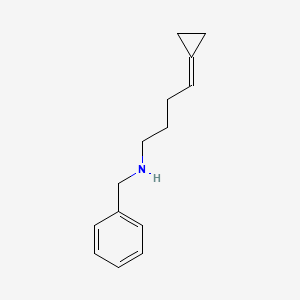
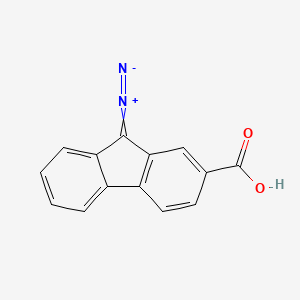
![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)
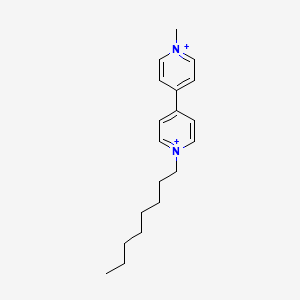

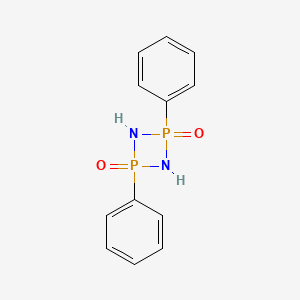

![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

